molecular formula C14H13N3O3 B2954499 2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile CAS No. 898419-44-8

2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Cat. No.: B2954499
CAS No.: 898419-44-8
M. Wt: 271.276
InChI Key: GIIFEZVQOYYKEJ-UHFFFAOYSA-N
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Description

The compound 2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile features a pyrazine-dione core substituted with a 4-ethoxyphenyl group and an acetonitrile moiety. The analysis below focuses on structurally analogous compounds to infer properties and behaviors.

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-20-12-5-3-11(4-6-12)17-10-9-16(8-7-15)13(18)14(17)19/h3-6,9-10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIFEZVQOYYKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves the reaction of 4-ethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Pyrazine-Dione Cores

N-(3,4-Dimethoxyphenyl)-2-[4-(4-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide (E209-0885)
  • Key Features :
    • Pyrazine-dione core with a 4-fluorophenyl substituent.
    • Acetamide side chain instead of acetonitrile.
    • 3,4-Dimethoxyphenyl group attached to the acetamide.
  • Physicochemical Properties :
    • Molecular Weight: 399.38 g/mol
    • logP: 0.8155 (indicative of moderate lipophilicity).
    • Polar Surface Area: 69.439 Ų (suggests moderate solubility in polar solvents).
2-(4-(3,4-Dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-Methoxyphenyl)acetamide
  • Key Features :
    • Pyrazine-dione core with 3,4-dimethoxyphenyl and 4-methoxyphenyl groups.
    • Acetamide side chain.
  • Physicochemical Properties :
    • Molecular Weight: 411.4 g/mol
    • Molecular Formula: C21H21N3O6
Target Compound vs. Analogues
Property Target Compound (Acetonitrile Derivative) E209-0885 (Acetamide) 891868-38-5 (Acetamide)
Core Structure Pyrazine-dione + acetonitrile Pyrazine-dione + acetamide Pyrazine-dione + acetamide
Substituents 4-Ethoxyphenyl 4-Fluorophenyl 3,4-Dimethoxyphenyl
Functional Group Nitrile (-CN) Amide (-CONH-) Amide (-CONH-)
Molecular Weight ~325–350 g/mol (estimated) 399.38 g/mol 411.4 g/mol
logP (Predicted) Lower (due to polar -CN) 0.8155 ~1.0 (estimated)

Key Observations :

  • The acetonitrile group in the target compound likely reduces lipophilicity (logP) compared to acetamide analogues, enhancing solubility in polar solvents.
  • Substituents like 4-ethoxyphenyl (electron-donating) vs. 4-fluorophenyl (electron-withdrawing) may alter electronic properties and reactivity .

Substituent Effects on Bioactivity

The 4-ethoxyphenyl group is also found in apricoxib (CAS-197904-84-0), a benzenesulfonamide derivative used for pain and inflammation .

Photophysical and Electrochemical Comparisons

A structurally complex analogue, (E)-2-(6-(4′-(Diphenylamino)-[1,1′-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)acetonitrile, demonstrates tunable photophysical properties due to extended conjugation and diphenylamino substituents . Though the target compound lacks such groups, its pyrazine-dione core may still exhibit redox activity or fluorescence if conjugated appropriately.

Biological Activity

The compound 2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H18N2O3C_{16}H_{18}N_2O_3 and a molecular weight of approximately 298.33 g/mol. Its structure includes a dihydropyrazine core substituted with an ethoxyphenyl group and an acetonitrile moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazine ring and subsequent substitutions to introduce the ethoxyphenyl and acetonitrile groups. Specific synthetic routes have been documented in various studies, demonstrating efficient yields and purity levels above 95% .

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, analogs have shown potent inhibition of cell proliferation in liver cancer cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM . The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Enzyme Inhibition

This compound may also act as an inhibitor of certain enzymes critical in cancer progression. For example, it has been suggested that derivatives can inhibit protein synthesis pathways that are often upregulated in cancer cells .

Neuroprotective Effects

While specific data on the neuroprotective effects of This compound is limited, related compounds have demonstrated neuroprotective properties through mechanisms involving cholinesterase inhibition and modulation of oxidative stress . These findings suggest potential applications in neurodegenerative diseases.

Research Findings

Study Findings Reference
Study on Anticancer ActivitySignificant growth inhibition in liver cancer cells; selective toxicity
Enzyme Inhibition AnalysisPotential inhibition of protein synthesis pathways
Neuroprotective MechanismsRelated compounds show promise in neuroprotection through oxidative stress modulation

Case Studies

  • Liver Cancer Cell Line Study : In a controlled experiment, derivatives similar to This compound were tested on murine liver cancer cell lines. Results indicated a significant reduction in cell viability with minimal effects on healthy cells.
  • Neuroprotection in Animal Models : Research involving animal models has shown that compounds with similar structures can prevent neuronal death induced by ischemia, suggesting that further investigation into this compound's neuroprotective properties is warranted.

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